molecular formula C19H18ClN3O2 B13577422 N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide

Cat. No.: B13577422
M. Wt: 355.8 g/mol
InChI Key: AWDCUIDEVZIBKR-UHFFFAOYSA-N
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Description

N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is a synthetic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications. The presence of the quinazolinone core, along with the chlorophenyl and acetamide groups, contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide typically involves the following steps:

    Formation of the Quinazolinone Core: The quinazolinone core can be synthesized through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a Friedel-Crafts acylation reaction using 4-chlorobenzoyl chloride and an appropriate catalyst such as aluminum chloride.

    Attachment of the Acetamide Group: The acetamide group can be introduced through an amidation reaction using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding quinazolinone derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.

    Substitution: Amines, thiols, appropriate solvents, and catalysts.

Major Products Formed

    Oxidation: Oxidized quinazolinone derivatives.

    Reduction: Reduced forms of the compound with altered functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the chlorine atom.

Scientific Research Applications

N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex quinazolinone derivatives with potential biological activities.

    Biology: Studied for its interactions with various biological targets, including enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Quinazolinone Derivatives: Compounds with similar quinazolinone cores but different substituents.

    Chlorophenyl Derivatives: Compounds with chlorophenyl groups attached to different cores.

    Acetamide Derivatives: Compounds with acetamide groups attached to various cores.

Uniqueness

N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxo-3,4-dihydroquinazolin-3-yl)acetamide is unique due to the specific combination of the quinazolinone core, chlorophenyl group, and acetamide group. This combination imparts distinct chemical properties and biological activities, making it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C19H18ClN3O2

Molecular Weight

355.8 g/mol

IUPAC Name

N-[2-(4-chlorophenyl)ethyl]-2-(8-methyl-4-oxoquinazolin-3-yl)acetamide

InChI

InChI=1S/C19H18ClN3O2/c1-13-3-2-4-16-18(13)22-12-23(19(16)25)11-17(24)21-10-9-14-5-7-15(20)8-6-14/h2-8,12H,9-11H2,1H3,(H,21,24)

InChI Key

AWDCUIDEVZIBKR-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CC=C1)C(=O)N(C=N2)CC(=O)NCCC3=CC=C(C=C3)Cl

Origin of Product

United States

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